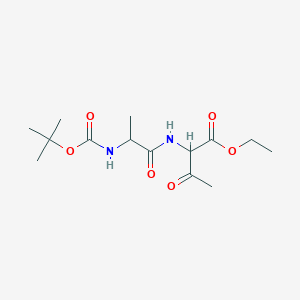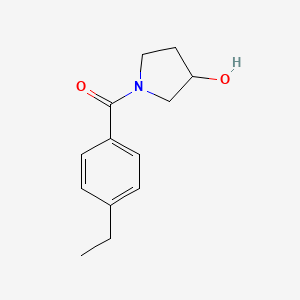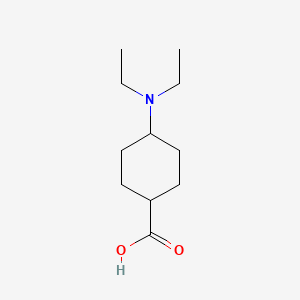
6-Chloroperfluorohexylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroperfluorohexylphosphonic acid is a perfluorinated hydrocarbon compound with the molecular formula C6H2ClF12O3P It is known for its unique chemical structure, which includes a phosphonic acid group and a highly fluorinated carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroperfluorohexylphosphonic acid typically involves the reaction of a chlorinated perfluoroalkyl compound with a phosphonic acid derivative. One common method involves the use of (6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)phosphonic acid as a starting material . The reaction conditions often include the use of strong acids or bases to facilitate the formation of the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the highly reactive and corrosive nature of the starting materials. The process typically includes steps such as purification and isolation of the final product to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloroperfluorohexylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized phosphonic acids.
Scientific Research Applications
6-Chloroperfluorohexylphosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialized materials, coatings, and surfactants due to its fluorinated nature and chemical stability.
Mechanism of Action
The mechanism of action of 6-Chloroperfluorohexylphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other molecules, making it useful in various chemical and biological processes. The highly fluorinated carbon chain contributes to the compound’s stability and resistance to degradation, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
(6-Chloroperfluorohexyl)phosphonic acid: Similar in structure but with different functional groups.
Perfluorooctylphosphonic acid: Another perfluorinated phosphonic acid with a longer carbon chain.
Trifluoromethylphosphonic acid: A smaller fluorinated phosphonic acid with different chemical properties.
Uniqueness
6-Chloroperfluorohexylphosphonic acid is unique due to its specific combination of a chlorinated perfluoroalkyl chain and a phosphonic acid group. This combination imparts unique chemical properties, such as high stability, resistance to degradation, and strong binding affinity to metal ions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1283087-54-6 |
|---|---|
Molecular Formula |
C6H2ClF12O3P |
Molecular Weight |
416.48 g/mol |
IUPAC Name |
(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)phosphonic acid |
InChI |
InChI=1S/C6H2ClF12O3P/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)23(20,21)22/h(H2,20,21,22) |
InChI Key |
SSYJCIUXWUSGKG-UHFFFAOYSA-N |
SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)P(=O)(O)O)(F)F)(F)F |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)P(=O)(O)O)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)







